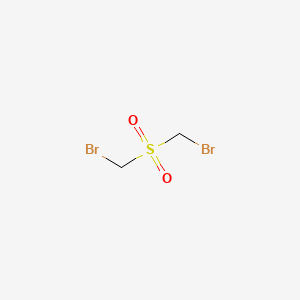

Bis(bromomethyl) sulfone

Description

Structure

3D Structure

Properties

CAS No. |

30506-10-6 |

|---|---|

Molecular Formula |

C2H4Br2O2S |

Molecular Weight |

251.93 g/mol |

IUPAC Name |

bromo(bromomethylsulfonyl)methane |

InChI |

InChI=1S/C2H4Br2O2S/c3-1-7(5,6)2-4/h1-2H2 |

InChI Key |

WSPXNMKNKJDQGP-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(bromomethyl) sulfone: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl) sulfone, with the chemical formula C₂H₄Br₂O₂S, is a bifunctional organosulfur compound. It belongs to the sulfone class of molecules, which are noted for their stability and versatile applications in organic synthesis and medicinal chemistry.[1][2] The compound's structure features a central sulfonyl group (SO₂) flanked by two bromomethyl (-CH₂Br) groups. These bromomethyl moieties are reactive electrophilic sites, making this compound a valuable homobifunctional alkylating agent.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a particular focus on its relevance in modern drug development as a crosslinking and bioconjugation reagent.

Core Chemical and Physical Properties

Quantitative data for this compound is not widely published. The data presented below is calculated or extrapolated from its close analogue, Bis(chloromethyl) sulfone (CAS: 37557-97-4), and general chemical principles.[3] Researchers should verify these properties experimentally for specific applications.

| Property | Value | Source / Method |

| Molecular Formula | C₂H₄Br₂O₂S | - |

| Molecular Weight | 251.93 g/mol | Calculated |

| IUPAC Name | bromo(bromomethylsulfonyl)methane | - |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid (Predicted) | Analogy |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Acetone). Low solubility in water (Predicted). | General chemical principles |

| Stability | Stable under normal conditions. Reactive towards nucleophiles. | General chemical principles |

Experimental Protocols

Synthesis of this compound

The most common route for the synthesis of sulfones is the oxidation of the corresponding sulfide precursor.[1] For this compound, this involves the oxidation of bis(bromomethyl) sulfide.

Methodology: Oxidation of Bis(bromomethyl) sulfide

-

Dissolution: Dissolve bis(bromomethyl) sulfide (1 equivalent) in a suitable organic solvent, such as glacial acetic acid or dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) (2-3 equivalents), dropwise to the solution while stirring. The reaction is exothermic and temperature should be maintained below 25°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, it can be collected by filtration. Alternatively, if DCM was used as the solvent, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

References

Unveiling the Technical Landscape of Bis(bromomethyl) sulfone: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This in-depth technical guide delves into the core characteristics of Bis(bromomethyl) sulfone, a molecule of interest for various synthetic applications. This document provides a structured overview of its chemical identity, properties, and relevant data, adhering to the highest standards of technical accuracy and presentation.

Chemical and Physical Data

Quantitative data for this compound is scarce due to its limited documentation. However, by referencing its chlorinated counterpart and general principles of organic chemistry, we can infer some of its likely properties. The presence of two bromomethyl groups attached to a sulfone core suggests it is a potent alkylating agent. The sulfone group itself is strongly electron-withdrawing, which would influence the reactivity of the adjacent bromomethyl groups.

For comparative purposes, the table below summarizes the available data for related and structurally similar compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | Not available | C₂H₄Br₂O₂S | ~251.93 (calculated) | Expected to be a reactive alkylating agent. |

| Bis(chloromethyl) sulfone | 37557-97-4 | C₂H₄Cl₂O₂S | 163.02 | Known alkylating agent. |

| Bis(p-bromophenyl) sulfone | 2050-48-8 | C₁₂H₈Br₂O₂S | 376.07 | Aromatic sulfone. |

| 1,1'-(Sulfonylbis(methylene))bis(4-bromobenzene) | 51439-45-3 | C₁₄H₁₂Br₂O₂S | 404.12 | Aromatic sulfone with brominated side chains.[2] |

| Bromomethyl p-tolyl sulfone | 37891-95-5 | C₈H₉BrO₂S | 249.12 | Mono-brominated sulfone. |

Synthesis and Reactivity

The synthesis of bis(halomethyl) sulfones typically involves the oxidation of the corresponding bis(halomethyl) sulfide. Therefore, a plausible synthetic route to this compound would involve the oxidation of bis(bromomethyl) sulfide.

Potential Synthetic Pathway

A generalized workflow for the synthesis of this compound is proposed below.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Research

Sulfone-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[3] The sulfone moiety can act as a bioisostere for other functional groups and can improve the pharmacokinetic properties of drug candidates.[4] Bis(halomethyl) sulfones, in particular, are bifunctional reagents that can be used as cross-linking agents for biopolymers or as building blocks in the synthesis of more complex molecules.

Role as a Bifunctional Reagent

The two bromomethyl groups in this compound provide two reactive sites for nucleophilic substitution reactions. This allows the molecule to act as a linker or cross-linking agent, connecting two different molecular entities. This property is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Caption: Logical relationship of this compound as a cross-linking agent.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, protocols for similar bifunctional electrophiles can be adapted. When using this reagent, careful consideration must be given to the reaction conditions, including solvent, temperature, and stoichiometry, to control the extent of cross-linking and avoid unwanted side reactions.

General Protocol for Cross-Linking a Biomolecule (Illustrative):

-

Dissolution: Dissolve the biomolecule (e.g., a protein with accessible thiol or amine groups) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF).

-

Reaction: Add the this compound stock solution to the biomolecule solution dropwise while stirring at a controlled temperature (e.g., 4 °C to room temperature). The molar ratio of the cross-linker to the biomolecule should be optimized based on the desired degree of cross-linking.

-

Quenching: After the desired reaction time, quench any unreacted this compound by adding a small molecule with a nucleophilic group (e.g., β-mercaptoethanol or Tris buffer).

-

Purification: Purify the cross-linked product using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.

-

Characterization: Characterize the cross-linked product using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm the extent of cross-linking and retention of biological activity.

References

Bis(bromomethyl) sulfone: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl) sulfone is a bifunctional electrophilic reagent characterized by two bromomethyl groups attached to a central sulfonyl moiety. This structure imparts a high degree of reactivity, making it a valuable building block in organic synthesis and a potent crosslinking agent. The electron-withdrawing nature of the sulfone group activates the adjacent methylene groups, rendering the bromine atoms susceptible to nucleophilic substitution. This guide provides an in-depth analysis of the reactivity and stability of this compound, including key reactions, stability considerations, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄Br₂O₂S | N/A |

| Molecular Weight | 267.93 g/mol | N/A |

| Melting Point | 158-160 °C | [1] |

| Boiling Point | 305-306 °C | [1] |

| Density | 2.596 g/mL at 25 °C | [1] |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Stability

This compound is a solid that is stable under standard ambient conditions (room temperature) when stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] However, its reactivity as an alkylating agent necessitates careful handling and storage to prevent degradation.

Incompatible Materials: To ensure stability and prevent hazardous reactions, this compound should be stored away from:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents

Reactivity

The reactivity of this compound is dominated by two primary pathways: nucleophilic substitution and the Ramberg-Bäcklund reaction.

Nucleophilic Substitution and Crosslinking Reactions

As a potent bifunctional alkylating agent, this compound readily reacts with a variety of nucleophiles.[4] This property is extensively utilized for crosslinking macromolecules, particularly proteins and polymers, and for the synthesis of heterocyclic compounds.

Reaction with Amines and Thiols: Primary and secondary amines, as well as thiols, are excellent nucleophiles for reaction with this compound. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. Given the two reactive sites, the stoichiometry of the reaction can be controlled to favor either mono-alkylation or, more commonly, bifunctional crosslinking, leading to the formation of cyclic or polymeric structures.

For instance, reaction with diamines can lead to the formation of cyclic sulfonyl diamines, while reaction with dithiols can form cyclic sulfonyl dithioethers. This reactivity is particularly relevant in bioconjugation, where bis-sulfone reagents are used to bridge disulfide bonds in proteins.[5]

Reaction with other Nucleophiles: this compound can also react with other nucleophiles, such as phenols and azides, to form the corresponding ether and azido derivatives, respectively. The reaction with sodium azide, for example, provides a route to bis(azidomethyl) sulfone, a precursor for "click" chemistry reactions.

The Ramberg-Bäcklund Reaction

A characteristic reaction of α-halo sulfones, including this compound, is the Ramberg-Bäcklund reaction.[1][6][7][8][9] This reaction provides a method for the formation of alkenes from sulfones through a base-mediated extrusion of sulfur dioxide.

The mechanism involves the initial deprotonation of one of the α-carbons by a strong base to form a carbanion. This is followed by an intramolecular nucleophilic attack on the other α-carbon, displacing the bromide ion to form a transient three-membered episulfone (thiirane-1,1-dioxide) intermediate. This intermediate is unstable and readily decomposes, extruding sulfur dioxide to yield an alkene. In the case of this compound, this reaction would lead to the formation of vinyl bromide.

Applications in Drug Development and Research

The high reactivity of this compound makes it a compound of interest in drug development and chemical biology, primarily as a crosslinking agent.

DNA Crosslinking: Bifunctional alkylating agents are known to be potent cytotoxic agents due to their ability to form covalent crosslinks with DNA, which can inhibit DNA replication and transcription, ultimately leading to apoptosis.[4] While direct studies on this compound are limited, related bis(bromomethyl) compounds have been shown to act as DNA crosslinking agents.[10] It is plausible that this compound can alkylate nucleophilic sites on DNA bases, such as the N7 position of guanine, leading to intrastrand or interstrand crosslinks.[5][11]

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and desired outcome, with appropriate safety precautions in place.

General Procedure for Nucleophilic Substitution with a Diamine

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Nucleophile: To this solution, add the diamine (1 equivalent for cyclization, or in excess for other applications) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to scavenge the HBr byproduct.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration. The filtrate can be concentrated under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired cyclic or crosslinked product.

General Procedure for the Ramberg-Bäcklund Reaction

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of t-butanol and water.

-

Addition of Base: Add a strong base, such as potassium hydroxide or potassium tert-butoxide (2-3 equivalents), to the solution. The reaction is often carried out at room temperature or with cooling, depending on the reactivity of the substrate.

-

Reaction: Stir the mixture vigorously. The reaction progress can be monitored by gas chromatography (GC) by observing the disappearance of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product can be purified by distillation or chromatography if necessary.

Conclusion

This compound is a highly reactive and versatile chemical entity. Its stability under controlled conditions, coupled with its potent electrophilicity, makes it a valuable tool for the synthesis of complex molecules and for the crosslinking of polymers and biomolecules. A thorough understanding of its reactivity with various nucleophiles and its propensity to undergo the Ramberg-Bäcklund reaction is crucial for its effective and safe utilization in research and development. The potential for this compound to act as a DNA crosslinking agent also suggests avenues for its investigation in the context of medicinal chemistry and drug discovery. As with any highly reactive compound, appropriate safety measures should always be employed when handling this compound.

References

- 1. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 2. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 5. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 8. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Processing of DNA–Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of Bis(bromomethyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(bromomethyl) sulfone

This compound is an organic compound containing a central sulfone group flanked by two bromomethyl groups. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a common motif in medicinal chemistry. Sulfones are known to be polar and can form hydrogen bonds, which influences their solubility and other physicochemical properties. The presence of two bromomethyl groups suggests that the molecule may be reactive and could serve as a building block in organic synthesis.

Understanding the solubility of this compound is crucial for its application in drug development and various chemical syntheses. Solubility affects bioavailability, formulation, and reaction kinetics. This guide outlines the experimental protocols necessary to determine its solubility in a range of aqueous and organic solvents.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made. The polar sulfone group would suggest some affinity for polar solvents. However, the overall molecule is relatively nonpolar due to the carbon backbone and the bromine atoms. Therefore, it is expected to have low solubility in water and higher solubility in organic solvents. Lower carbon sulfones are generally soluble in water and most organic solvents, but the larger size and the presence of bromine in this compound likely decrease its aqueous solubility.

Experimental Determination of Solubility

The following section details the established "shake-flask" method, which is considered the gold standard for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound: Crystalline solid of high purity.

-

Solvents: A range of solvents of analytical grade should be tested, including but not limited to:

-

Water (deionized and buffered to various pH values, e.g., 4.0, 7.0, 9.0)

-

Ethanol

-

Methanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Experimental Protocol: Shake-Flask Method[1][2]

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of crystalline this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed until a clear supernatant is obtained.

-

Alternatively, filtration through a solvent-compatible, low-binding filter can be used. It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis of a Related Compound: Bis(4-bromophenyl) sulfone

While the specific synthesis of this compound is not detailed in the provided search results, the synthesis of a structurally related compound, bis(4-bromophenyl) sulfone, can serve as a representative example of a synthetic pathway for diaryl sulfones. This process involves the bromination of diphenyl sulfoxide followed by oxidation.[1]

Caption: Synthesis of Bis(4-bromophenyl) sulfone.

Conclusion

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. Although specific quantitative data for this compound is not currently available, the detailed experimental protocol for the shake-flask method offers a robust approach to generate this critical information. The provided visualizations of the experimental workflow and a representative synthesis will aid in the practical application of these methods. A thorough understanding of the solubility of this compound is a prerequisite for its successful application in research and development.

References

An In-depth Technical Guide to Bis(bromomethyl) sulfone: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: Bis(bromomethyl) sulfone (CAS No. 30506-10-6), also known as bromo((bromomethyl)sulfonyl)methane, is a reactive organosulfur compound. While specific public data on this compound is limited, this guide provides a comprehensive overview of its probable characteristics, synthesis, and safe handling procedures based on analogous chemical principles and available information. It is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Notes |

| CAS Number | 30506-10-6 | A unique identifier for this specific chemical substance. |

| Molecular Formula | C₂H₄Br₂O₂S | Composed of two carbon, four hydrogen, two bromine, two oxygen, and one sulfur atom. |

| Molecular Weight | 267.93 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Expected to be a solid at room temperature | Based on the properties of similar small organosulfone compounds. |

| Melting Point | Not reported | Expected to be significantly higher than room temperature due to its polarity and molecular weight. |

| Boiling Point | Not reported | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Not reported | Expected to be sparingly soluble in water and soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Density | Not reported | Expected to be denser than water. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a plausible and commonly employed method for the synthesis of sulfones is the oxidation of the corresponding sulfide.

Proposed Synthesis: Oxidation of Bis(bromomethyl) sulfide

This two-step process involves the initial synthesis of bis(bromomethyl) sulfide followed by its oxidation to the sulfone.

Step 1: Synthesis of Bis(bromomethyl) sulfide

-

Reaction: Thionyl chloride is reacted with dimethyl sulfoxide to form a chlorosulfonium salt, which then reacts with a bromide source (e.g., sodium bromide) to yield bis(bromomethyl) sulfide.

-

Detailed Methodology:

-

To a stirred solution of dimethyl sulfoxide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride (1.1 eq).

-

Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Add sodium bromide (2.2 eq) in one portion and let the reaction warm to room temperature.

-

Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation of Bis(bromomethyl) sulfide to this compound

-

Reaction: The synthesized bis(bromomethyl) sulfide is oxidized using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Detailed Methodology:

-

Dissolve bis(bromomethyl) sulfide (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the reaction mixture. Caution: m-CPBA is a potentially explosive oxidizing agent.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

-

Safety and Handling

Given the presence of two bromomethyl groups, this compound is expected to be a hazardous substance. It should be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE)

-

Expected Hazards:

-

Skin Corrosion/Irritation: Likely to be corrosive to the skin. Direct contact can cause severe burns.

-

Serious Eye Damage/Irritation: Poses a high risk of serious and permanent eye damage.

-

Respiratory Irritation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.

-

Alkylation Agent: As a bifunctional alkylating agent, it has the potential to be mutagenic and carcinogenic.

-

-

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the solid outside of a glovebox or during transfers.

-

Handling and Storage

-

Handling:

-

Always handle this compound in a chemical fume hood.

-

Avoid creating dust.

-

Use spark-proof tools and explosion-proof equipment.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

Store in a secondary containment tray.

-

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Disposal Procedures

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully scoop the solid material into a container for disposal. Avoid generating dust.

-

For large spills, contain the spill and collect the material using a non-sparking tool.

-

Decontaminate the spill area with a suitable decontaminating agent.

-

-

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

This material is likely to be considered hazardous waste.

-

Potential Applications in Drug Development and Research

While there is limited specific information on the applications of this compound in drug development, its chemical structure suggests several potential uses for researchers. Some sources suggest that compounds derived from this structure may possess antibacterial properties.

-

Bifunctional Alkylating Agent: The two bromomethyl groups are reactive sites for nucleophilic substitution. This allows the molecule to act as a cross-linking agent for biopolymers such as proteins and nucleic acids. This property could be explored in the development of anticancer agents or as chemical probes to study biological processes.

-

Synthetic Intermediate: It can serve as a building block in organic synthesis to introduce the -CH₂-SO₂-CH₂- moiety into more complex molecules. This sulfone group can influence the physicochemical properties of a molecule, such as its polarity, solubility, and metabolic stability, which are important considerations in drug design.

Visualizing Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Proposed Synthetic Pathway

This diagram outlines the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult official Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by qualified individuals in a controlled environment.

Unraveling the Core Mechanism of Action of Bis(bromomethyl) sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a bifunctional alkylating agent with significant potential in therapeutic development, primarily owing to its ability to induce cellular damage and apoptosis in cancer cells. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent cross-linking agent that targets proteins and nucleic acids. We will explore the downstream cellular consequences of this activity, including the induction of DNA damage response pathways and apoptosis. This document provides a comprehensive overview of the key molecular interactions, relevant signaling cascades, and detailed experimental protocols for the investigation of this compound.

Introduction

This compound belongs to the class of organosulfur compounds characterized by a sulfone group flanked by two bromomethyl groups. The electrophilic nature of the carbon atoms in the bromomethyl groups makes them susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules. This reactivity is the cornerstone of its mechanism of action, enabling it to form covalent cross-links within and between proteins and DNA strands. Such cross-linking disrupts the normal function of these essential biomolecules, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.

Core Mechanism of Action: Covalent Cross-Linking

The primary mechanism of action of this compound is its function as a covalent cross-linking agent. The two bromomethyl groups can react with nucleophilic residues on proteins and DNA.

Protein Cross-Linking

The thiol groups of cysteine residues are particularly strong nucleophiles and are likely primary targets for alkylation by this compound. The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond. As a bifunctional agent, one molecule of this compound can react with two separate nucleophilic residues, resulting in intra- or inter-protein cross-links. This can lead to protein aggregation, denaturation, and loss of function.

DNA Damage

This compound is also capable of alkylating DNA bases, with a preference for the N7 position of guanine. This can result in the formation of monoadducts or, more critically, interstrand and intrastrand cross-links. These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the activation of DNA damage response pathways.

Key Signaling Pathways

The cellular damage induced by this compound triggers a cascade of signaling events designed to either repair the damage or eliminate the cell through apoptosis.

p53-Dependent Apoptotic Pathway

DNA damage is a potent activator of the tumor suppressor protein p53. Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The induction of apoptosis is a critical component of the anticancer activity of DNA-damaging agents.

MAPK Signaling Pathway

Cellular stress induced by protein and DNA damage can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38. These pathways are involved in regulating a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. Persistent activation of JNK and p38 in response to irreparable damage often commits the cell to apoptosis.

Theoretical Studies of Bis(bromomethyl) sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive chemical species of interest for its potential applications in organic synthesis and drug development. As a bis-alkylating agent, it possesses two electrophilic carbon centers adjacent to a strongly electron-withdrawing sulfonyl group, suggesting a high reactivity towards nucleophiles. This technical guide provides a comprehensive theoretical overview of this compound, leveraging computational data from analogous compounds, outlining potential synthetic routes with detailed experimental protocols, exploring its characteristic reactivity, and discussing its prospective applications, particularly in the realm of medicinal chemistry. Due to the limited direct studies on this compound, this guide extrapolates from data on closely related bis(halomethyl) sulfones and general principles of sulfone chemistry to provide a robust theoretical framework.

Introduction

The sulfonyl functional group is a cornerstone in organic and medicinal chemistry, imparting unique electronic and structural properties to molecules.[1] Compounds bearing a sulfonyl group are found in numerous pharmaceuticals and are valued for their chemical stability and ability to participate in hydrogen bonding.[2] Alpha-halosulfones, in particular, are versatile intermediates in organic synthesis, known for their reactivity in reactions such as the Ramberg-Bäcklund rearrangement.[3][4]

This compound, with the chemical formula (BrCH₂)₂SO₂, features two reactive bromomethyl groups attached to a central sulfonyl moiety. This structure suggests its utility as a bifunctional electrophile, capable of crosslinking nucleophilic species. While specific literature on this compound is scarce, its chemical behavior can be reliably predicted by examining its structural analogues, such as bis(chloromethyl) sulfone and bis(trifluoromethyl) sulfone, and the well-established chemistry of α-halosulfones.

This guide will delve into the theoretical aspects of this compound, providing researchers and drug development professionals with a foundational understanding of its properties and potential.

Theoretical and Computational Chemistry

While no dedicated computational studies on this compound were found, extensive theoretical work on related sulfones provides valuable insights into its electronic structure, geometry, and spectroscopic properties. Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting these characteristics.

Molecular Geometry and Electronic Structure

The geometry around the sulfur atom in a sulfone is approximately tetrahedral, with the C-S-C and O-S-O bond angles deviating from the ideal 109.5°. Computational studies on analogous molecules can provide estimates for the geometric parameters of this compound.

Table 1: Calculated and Experimental Geometrical Parameters for Analogous Sulfones

| Compound | Method | C-S Bond Length (Å) | S=O Bond Length (Å) | C-S-C Bond Angle (°) | O-S-O Bond Angle (°) | Reference |

| Bis(chloromethyl) sulfone | - | - | - | - | - | [5] |

| Bis(trichloromethyl) sulfone | Electron Diffraction | 1.894 | 1.419 | 109.8 | 120.8 | |

| Bis(trifluoromethyl) sulfone | B3LYP/6-311G(d) | 1.872 | 1.422 | 102.4 | 123.8 | [6] |

| Dimethyl sulfone | STO-3G* | 1.818 | 1.455 | 98.5 | 124.2 | [7] |

Note: Specific calculated values for bis(chloromethyl) sulfone were not available in the searched literature, though its computed properties are listed in PubChem.[5]

The sulfonyl group is highly polarized, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This polarity, coupled with the electron-withdrawing nature of the bromine atoms, renders the α-carbon atoms highly electrophilic.

Spectroscopic Properties

The key vibrational modes for this compound are expected to be the symmetric and asymmetric stretching of the S=O bonds, which typically appear in the infrared spectrum between 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Br stretching vibrations are expected at lower frequencies. ¹H and ¹³C NMR spectroscopy would be crucial for characterizing the molecule, with the chemical shifts of the methylene protons and carbons being significantly influenced by the adjacent sulfonyl and bromine groups.

Synthesis of this compound

A plausible and common method for the synthesis of sulfones is the oxidation of the corresponding sulfide. Therefore, a two-step synthesis starting from a suitable precursor is proposed for this compound.

Proposed Synthetic Pathway

The synthesis would likely proceed via the formation of bis(bromomethyl) sulfide, followed by its oxidation to the sulfone.

Caption: Proposed synthetic pathway for this compound.

An alternative and more direct approach would be the reaction of a suitable sulfur-containing starting material with a bromomethylating agent. However, the oxidation of bis(bromomethyl) sulfide is a well-established and reliable method for sulfone synthesis.[8]

Experimental Protocols

-

Materials: Thiodiglycol (1 mole), Phosphorus tribromide (0.7 mole).

-

Procedure:

-

To a stirred and cooled solution of thiodiglycol in a suitable anhydrous solvent (e.g., diethyl ether), slowly add phosphorus tribromide.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring the mixture onto ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude bis(bromomethyl) sulfide.

-

Purify the product by vacuum distillation or column chromatography.

-

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).[3][9][10]

-

Materials: Bis(bromomethyl) sulfide (1 mole), m-CPBA (2.2 moles), Dichloromethane (DCM).

-

Procedure:

-

Dissolve bis(bromomethyl) sulfide in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add m-CPBA portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dominated by the two electrophilic bromomethyl groups. The electron-withdrawing sulfonyl group enhances the electrophilicity of the α-carbons, making them susceptible to nucleophilic attack.

Nucleophilic Substitution

This compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and carboxylates. As a bis-alkylating agent, it can form cross-linked products.

Caption: General reaction pathway for nucleophilic substitution.

Ramberg-Bäcklund Reaction

A characteristic reaction of α-halosulfones is the Ramberg-Bäcklund reaction, which involves treatment with a strong base to form an alkene via a thiirane dioxide intermediate with the extrusion of sulfur dioxide.[3][4] In the case of this compound, an intramolecular reaction could potentially lead to the formation of a strained cyclic system, although intermolecular polymerization would be a likely competing pathway.

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Applications in Drug Development

The bifunctional electrophilic nature of this compound makes it an interesting candidate for applications in drug development, particularly in the design of covalent inhibitors and cross-linking agents.

Covalent Inhibitors

Covalent inhibitors form a stable bond with their target protein, often leading to enhanced potency and duration of action. This compound could be incorporated into a ligand that targets a specific protein. The two electrophilic centers could potentially react with nucleophilic residues (e.g., cysteine, lysine) in the protein's binding site, forming a covalent adduct. The sulfone moiety can act as a rigid scaffold and participate in hydrogen bonding interactions.

Disulfide Bond Rebridging

In antibody-drug conjugates (ADCs) and other protein therapeutics, maintaining the structural integrity of the protein is crucial. Bis-alkylating agents with sulfone scaffolds have been developed to rebridge disulfide bonds after their reduction. This approach allows for site-specific conjugation of payloads without disrupting the overall protein structure. This compound could serve as a core structure for such rebridging linkers.

Caption: Workflow for disulfide bond rebridging in antibodies.

DNA Alkylating Agents

Bis-alkylating agents have a long history in cancer chemotherapy, where they act by cross-linking DNA strands, ultimately leading to apoptosis. While simple alkylating agents often lack specificity, this compound could be incorporated into a larger molecule that targets specific DNA sequences, potentially leading to more selective and less toxic anticancer agents.[4]

Conclusion

This compound, while not extensively studied, represents a molecule with significant theoretical potential in organic synthesis and medicinal chemistry. By drawing parallels with well-characterized analogous compounds, its electronic structure, reactivity, and potential applications can be confidently predicted. Its nature as a bis-alkylating agent makes it a valuable synthon for creating cross-linked structures and a promising scaffold for the development of novel covalent inhibitors and protein modification reagents. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential for researchers, scientists, and drug development professionals.

References

- 1. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]

- 2. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 3. Chemistry:Ramberg–Bäcklund reaction - HandWiki [handwiki.org]

- 4. DNA-Directed alkylating agents. 7. Synthesis, DNA interaction, and antitumor activity of bis(hydroxymethyl)- and bis(carbamate)-substituted pyrrolizines and imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Bis(bromomethyl) sulfone: A Technical Guide to a Potentially Potent Bifunctional Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a sulfur-containing organic compound that, while not extensively documented in scientific literature, holds significant potential as a bifunctional electrophile for applications in organic synthesis and drug development. Its structure, featuring two reactive bromomethyl groups flanking a sulfonyl moiety, suggests its utility as a crosslinking agent and a building block for novel heterocyclic systems. This technical guide consolidates available information on related compounds to infer the probable discovery, synthesis, chemical properties, and reactivity of this compound, providing a foundational resource for researchers interested in exploring its synthetic applications.

Introduction: The Sulfonyl Group in Synthesis

The sulfone functional group is a cornerstone in modern organic and medicinal chemistry. Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, sulfones are generally stable and electron-withdrawing. This electronic nature activates adjacent carbon atoms, influencing the reactivity of the molecule. While a wide array of sulfone-containing compounds have been synthesized and studied, the simple, non-aromatic "this compound" remains largely unexplored in dedicated studies. This guide aims to bridge this knowledge gap by drawing parallels with its chloro-analog, bis(chloromethyl) sulfone, and other α-halomethyl sulfones.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. However, we can predict its key properties based on its chloro-analog and general principles of organic chemistry.

| Property | Predicted Value/Information for this compound | Data for Bis(chloromethyl) sulfone[1] |

| Molecular Formula | C₂H₄Br₂O₂S | C₂H₄Cl₂O₂S |

| Molecular Weight | 251.93 g/mol | 163.02 g/mol |

| Appearance | Likely a white to off-white crystalline solid | White crystalline solid |

| Melting Point | Expected to be higher than bis(chloromethyl) sulfone due to increased molecular weight and polarizability | 98-100 °C |

| Solubility | Predicted to be soluble in polar organic solvents like acetone, ethyl acetate, and acetonitrile; sparingly soluble in water and nonpolar solvents. | Soluble in acetone, ethyl acetate; sparingly soluble in water. |

| Spectroscopic Data | ||

| ¹H NMR (predicted) | A singlet for the methylene protons (CH₂) is expected, likely in the range of 4.5-5.0 ppm in CDCl₃, shifted downfield due to the influence of both the bromine and sulfonyl groups. | A singlet at approximately 4.6 ppm in CDCl₃. |

| ¹³C NMR (predicted) | A single resonance for the methylene carbons (CH₂) is anticipated, likely in the range of 40-50 ppm. | A resonance at approximately 45 ppm. |

| IR Spectroscopy (predicted) | Strong characteristic absorption bands for the sulfonyl group (S=O) are expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching). A C-Br stretching band would be observed at lower wavenumbers. | Strong S=O stretching bands are observed. |

| Mass Spectrometry (predicted) | The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). | The mass spectrum shows a characteristic isotopic pattern for two chlorine atoms. |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound has not been explicitly detailed in the literature. However, a plausible and efficient route can be designed based on the well-established oxidation of corresponding sulfides.

Two-Step Synthesis from Bis(bromomethyl) sulfide

This is the most probable synthetic route, analogous to the preparation of other dialkyl sulfones.

Step 1: Synthesis of Bis(bromomethyl) sulfide

This precursor can be synthesized from paraformaldehyde and hydrogen bromide, followed by reaction with sodium sulfide.

Step 2: Oxidation of Bis(bromomethyl) sulfide to this compound

The oxidation of the sulfide to the sulfone is a standard transformation in organic chemistry.

-

Reagents and Equipment:

-

Bis(bromomethyl) sulfide

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

-

-

Experimental Protocol:

-

Dissolve bis(bromomethyl) sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of 30% hydrogen peroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting sulfide. Gentle heating may be required to drive the reaction to completion.

-

Pour the reaction mixture into a larger beaker containing ice-water. The this compound product is expected to precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and hydrogen peroxide.

-

Dry the product under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

-

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the presence of two reactive C-Br bonds, which are activated by the adjacent electron-withdrawing sulfonyl group. This makes the methylene protons acidic and the methylene carbons highly electrophilic.

Nucleophilic Substitution Reactions

This compound is expected to be an excellent substrate for Sₙ2 reactions. It can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form disubstituted products. This bifunctionality makes it a valuable crosslinking agent for polymers and biomolecules.

Diagram: General Reactivity of this compound

References

A Comprehensive Technical Review of Bis(bromomethyl) sulfone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive, bifunctional electrophile utilized as a versatile building block in organic synthesis and as a crosslinking agent in chemical biology. Its structure, featuring two bromomethyl groups activated by a central sulfonyl moiety, enables covalent bond formation with a variety of nucleophiles. This makes it a valuable tool for constructing complex molecular architectures and for probing biological systems. This technical guide provides a detailed overview of the synthesis, spectral properties, and key applications of this compound, with a particular focus on its utility in crosslinking, heterocyclic synthesis, and its potential applications in drug development as an enzyme inhibitor and DNA alkylating agent.

Synthesis and Characterization

This compound is most commonly synthesized through a two-step process starting from a simple precursor. The methodology involves the oxidation of a sulfide to the corresponding sulfone, followed by free-radical bromination of the activated methylene positions.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of Bis(methylthio)methane to Bis(methylsulfonyl)methane

-

To a stirred solution of bis(methylthio)methane in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise at a temperature maintained below 50 °C.

-

After the addition is complete, the reaction mixture is heated at reflux for 2-3 hours to ensure complete oxidation.

-

The mixture is then cooled, and the solvent is removed under reduced pressure.

-

The resulting crude solid, bis(methylsulfonyl)methane, is purified by recrystallization from ethanol/water to yield a white crystalline product.

Step 2: Bromination of Bis(methylsulfonyl)methane

-

A mixture of bis(methylsulfonyl)methane, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN is prepared in a dry, non-polar solvent like carbon tetrachloride.[1][2]

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical bromination process. The reaction progress can be monitored by observing the consumption of NBS (succinimide floats to the surface upon reaction completion).

-

After cooling, the succinimide byproduct is removed by filtration.

-

The solvent is evaporated under reduced pressure, and the crude this compound is purified by recrystallization, typically from a solvent mixture like ethanol/chloroform, to afford the final product as a white crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value / Description |

| Molecular Formula | C₂H₄Br₂O₂S |

| Molecular Weight | 267.93 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.8 ppm (s, 4H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~40 ppm (-CH₂Br) |

| IR (KBr, cm⁻¹) | ~1340 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch)[3][4][5][6] |

Note: NMR chemical shifts are estimated based on the chemical environment. The strong electron-withdrawing effects of both the sulfone group and the bromine atoms lead to a significant downfield shift for the methylene protons and carbon.

Chemical Reactivity and Applications

The two bromomethyl groups of this compound are excellent electrophilic sites, readily undergoing SN2 reactions with a wide range of nucleophiles. This bifunctionality is the basis for its primary applications as a crosslinking agent and a building block for heterocyclic systems.

Crosslinking Agent for Biopolymers

This compound is an effective crosslinking agent, particularly for proteins. It reacts with nucleophilic side chains of amino acids, most notably the thiol groups of cysteine residues, to form stable thioether bonds. This property is used to study protein-protein interactions, stabilize protein structures, and create antibody-drug conjugates.

Caption: Workflow for re-bridging a reduced disulfide bond in an antibody.

Synthesis of Sulfur-Containing Heterocycles

By reacting this compound with bifunctional nucleophiles, such as diamines, dithiols, or amino-thiols, various sulfur-containing heterocyclic compounds can be synthesized. These reactions typically proceed via a double nucleophilic substitution, leading to the formation of a new ring system incorporating the sulfone moiety.

Caption: Reaction pathway for the synthesis of a six-membered heterocycle.

Relevance in Drug Development

The high electrophilicity and ability to covalently modify biomolecules make this compound and related structures interesting scaffolds for therapeutic development.

Covalent Enzyme Inhibition

Vinyl sulfones are known irreversible inhibitors of cysteine proteases, where the active site cysteine attacks the vinyl group in a Michael addition.[7][8] Similarly, bifunctional alkylating sulfones can act as covalent inhibitors. They can bridge two nucleophilic residues (e.g., two cysteines, or a cysteine and a histidine) in an enzyme's active site, leading to irreversible inactivation. This mechanism is a promising strategy for developing highly specific and potent enzyme inhibitors.

| Enzyme Class | Potential Mechanism | Representative IC₅₀/Kᵢ |

| Cysteine Proteases | Covalent modification of the catalytic cysteine thiol via SN2 reaction.[9][10] | Varies (nM to µM range) |

| Kinases | Alkylation of conserved cysteine residues in the active site or allosteric pockets. | Varies |

| Deubiquitinases (DUBs) | Irreversible alkylation of the active site cysteine. | Varies |

DNA Alkylating Agent

Bifunctional alkylating agents are a cornerstone of cancer chemotherapy.[11][12][13][14][15] They exert their cytotoxic effects by forming covalent bonds with DNA bases, primarily the N7 position of guanine.[15] this compound, having two reactive alkylating arms, can form both mono-adducts and, more critically, interstrand crosslinks (ICLs) between opposite DNA strands.[16][17] These ICLs physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[17]

Caption: Mechanism of cytotoxicity via DNA interstrand crosslink formation.

Conclusion

This compound is a potent bifunctional electrophile with significant utility in both synthetic chemistry and as a tool for chemical biology. Its capacity to efficiently crosslink nucleophilic residues makes it valuable for studying and stabilizing protein structures. In the realm of drug development, its fundamental reactivity as a dual alkylating agent provides a foundation for designing novel covalent enzyme inhibitors and DNA-damaging anticancer agents. Future research may focus on developing derivatives with enhanced selectivity for specific biological targets to maximize therapeutic potential while minimizing off-target toxicity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]

- 9. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Alkylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 16. iris.hi.is [iris.hi.is]

- 17. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bis(bromomethyl) sulfone Analogues and Derivatives

This guide provides a comprehensive overview of the chemistry, biological activity, and applications of various analogues and derivatives of sulfone-containing compounds. While "Bis(bromomethyl) sulfone" itself is a basic structure, this document explores a wider range of its more extensively studied analogues, which have significant applications in medicinal chemistry and biotechnology. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of key mechanisms and pathways.

Divinyl Sulfone: A Versatile Cross-linking Agent

Divinyl sulfone (DVS) is a prominent analogue of bis(haloalkyl) sulfones, functioning as an efficient bifunctional electrophile. It is widely used for cross-linking biopolymers, such as proteins and polysaccharides, to form hydrogels or for immobilizing molecules onto surfaces.

Mechanism of Action

DVS reacts with nucleophilic functional groups present in biomolecules, primarily the thiol groups of cysteine residues and the amino groups of lysine residues, through a Michael addition reaction. The reaction proceeds under mild alkaline conditions, forming stable thioether or amine linkages.

Below is a diagram illustrating the cross-linking mechanism of Divinyl Sulfone with protein residues.

Caption: Mechanism of protein cross-linking by Divinyl Sulfone.

Quantitative Data: Reaction Kinetics

The reaction of divinyl sulfone with amino groups of proteins and amino acids has been studied kinetically. The rate constants provide a quantitative measure of the reaction speed under specific conditions.

| Compound | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |

| Glycine | (4.84 ± 0.58) x 10⁻¹ | 30 |

| Bovine Serum Albumin | (2.97 ± 0.31) x 10⁻² | 30 |

| α₁-Casein | (2.38 ± 0.49) x 10⁻² | 30 |

Experimental Protocol: Cross-linking of Hyaluronic Acid (HA) with DVS

This protocol describes the preparation of a hydrogel by cross-linking hyaluronic acid with divinyl sulfone.

-

Preparation of HA Solution: Dissolve sodium hyaluronate (e.g., 1 g of 770 kDa HA) in 0.2 M NaOH to achieve the desired concentration (e.g., 4% w/v). Stir the solution at room temperature for 1 hour to ensure complete dissolution.

-

Addition of DVS: Add divinyl sulfone to the HA solution to achieve a specific weight ratio of HA to DVS (e.g., 10:1, 7:1, or 5:1).

-

Cross-linking Reaction: Stir the mixture at room temperature for 5 minutes, then allow it to stand for 1 hour to let the cross-linking reaction proceed. For some applications, a heat treatment at 50°C for 2 hours can be applied.

-

Purification: Swell the resulting hydrogel in a phosphate buffer (e.g., pH 7.4) to neutralize the NaOH and remove unreacted DVS. The purification can be performed by dialysis against the buffer for 48 hours.

Aryl Sulfone Derivatives as Enzyme Inhibitors

Aryl sulfone moieties are key pharmacophores in a variety of enzyme inhibitors, demonstrating the versatility of the sulfone group in drug design.

Tricyclic Sulfones as γ-Secretase Inhibitors

γ-Secretase is a multi-protein complex that plays a crucial role in the Notch signaling pathway and in the generation of amyloid-β peptides, which are implicated in Alzheimer's disease. Tricyclic sulfone derivatives have been developed as potent γ-secretase inhibitors.

The Notch signaling pathway is a fundamental cell-cell communication system. Its aberrant activation is associated with several cancers. Inhibition of γ-secretase prevents the cleavage of the Notch receptor, thereby blocking the downstream signaling cascade.

The following diagram illustrates the Notch signaling pathway and the point of inhibition by tricyclic sulfones.

Caption: Inhibition of the Notch signaling pathway by tricyclic sulfones.

Several tricyclic sulfone analogues have been synthesized and evaluated for their ability to inhibit γ-secretase, with some showing promising in vivo efficacy in lowering amyloid-β levels.[1]

Specific IC50 values for a broad range of tricyclic sulfones are often proprietary. However, published studies report that optimized compounds can achieve low nanomolar to sub-nanomolar potency in cell-based assays.

Sulfone-Based Urolithin Analogues as Liver Pyruvate Kinase (PKL) Inhibitors

Non-alcoholic fatty liver disease (NAFLD) is a growing health concern, and the liver isoform of pyruvate kinase (PKL) has emerged as a potential therapeutic target. By replacing the carbonyl group in urolithin C with a sulfone moiety, potent allosteric inhibitors of PKL have been developed.[2]

The inhibitory activity of these sulfone-based urolithin analogues against human PKL is presented below.[3]

| Compound | IC₅₀ (µM) |

| Urolithin C | 4.7 |

| 9d | 4.3 |

| 12d | 18.7 |

| 15a | 17.3 |

| 15d | 7.1 |

| 15e | 10.8 |

| 18a | 11.5 |

Compounds are designated as in the source publication.[3]

The following diagram outlines a typical workflow for the screening of potential enzyme inhibitors.

References

Technical Guide: Purity and Analysis of Bis(bromomethyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive bifunctional molecule utilized as a cross-linking agent, biocide, and intermediate in chemical synthesis. The purity of this compound is paramount for its intended applications, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity. This technical guide provides an overview of the synthesis, potential impurities, and analytical methodologies for assessing the purity of this compound. While specific, validated quantitative methods for this compound are not widely published, this guide outlines the principal analytical techniques and general protocols applicable to its characterization based on the analysis of related sulfone compounds.

Synthesis and Potential Impurities

The common synthetic route to this compound involves the reaction of dimethyl sulfoxide (DMSO) with hydrobromic acid (HBr) or the bromination of dimethyl sulfone. Understanding the synthetic pathway is crucial for identifying potential impurities.

Table 1: Potential Impurities in this compound Synthesis

| Impurity Class | Potential Compounds | Origin |

| Starting Materials | Dimethyl sulfoxide (DMSO), Dimethyl sulfone | Incomplete reaction |

| Intermediates | Bromomethyl methyl sulfone | Incomplete bromination |

| Byproducts | Oxidation products, Polymeric materials | Side reactions |

| Reagents | Residual hydrobromic acid | Incomplete quenching/purification |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying impurities.

2.1.1. High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (General Approach)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective for separating compounds with varying polarities.

-

Detector: UV detector, as the sulfone group provides some UV absorbance. A wavelength of around 210 nm is a common starting point.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurity standards, if available, would allow for more accurate quantification.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of volatile and thermally stable impurities.

Experimental Protocol (General Approach)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector. The choice of split ratio will depend on the sample concentration.

-

Oven Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Detector: Mass spectrometer for identification of impurities based on their mass spectra.

Spectroscopy

Spectroscopic methods are essential for structural confirmation and can provide information about the presence of functional groups related to impurities.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound and identifying impurities containing protons and carbon atoms.

Experimental Protocol

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The chemical shifts, integration values, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. Impurities will give rise to additional signals in the spectra.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups present in the molecule.[1]

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

-

Analysis: The spectrum should show strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). The absence of bands corresponding to potential impurities (e.g., O-H from water) can also be indicative of purity.

Other Techniques

2.3.1. Melting Point

The melting point is a fundamental indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range can indicate the presence of impurities.

2.3.2. Elemental Analysis

Elemental analysis can determine the percentage composition of carbon, hydrogen, bromine, oxygen, and sulfur in the sample. The results should be in close agreement with the theoretical values for this compound.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to Bis(bromomethyl) sulfone: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bromomethyl) sulfone is a reactive, bifunctional organic compound with significant potential in various scientific domains, particularly in chemical biology and medicinal chemistry. Its structure, featuring a central sulfonyl group flanked by two bromomethyl moieties, makes it a versatile crosslinking agent and a valuable building block for the synthesis of novel heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and diverse applications, with a focus on its utility for researchers and professionals in drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The sulfone functional group is a prominent scaffold in a multitude of commercially available drugs and biologically active compounds. Its presence can enhance metabolic stability, improve pharmacokinetic properties, and provide specific geometries for optimal target binding. This compound, with its two reactive electrophilic centers, extends the utility of the sulfone core by enabling its use as a linker to bridge biological macromolecules or as a precursor for the construction of complex molecular architectures. This guide aims to be a comprehensive resource for understanding and utilizing this potent chemical tool.

Synthesis and Properties

Synthesis of this compound

The synthesis of this compound (CAS No: 30506-10-6) is most commonly achieved through the bromination of a suitable precursor, typically dimethyl sulfoxide. While various brominating agents can be employed, a prevalent method involves the reaction of dimethyl sulfoxide with hydrobromic acid.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the careful reaction of dimethyl sulfoxide (DMSO) with a brominating agent such as hydrobromic acid (HBr). The reaction mechanism is thought to proceed through the formation of a bromodimethylsulfonium bromide intermediate.

-

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Suitable organic solvent (e.g., chloroform)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a well-ventilated fume hood, combine dimethyl sulfoxide with an organic solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-